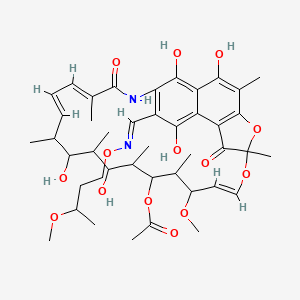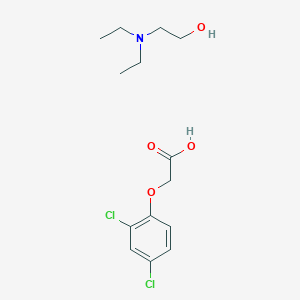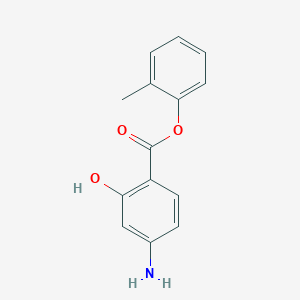![molecular formula C25H18N3O2P B14637244 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile CAS No. 55210-55-4](/img/structure/B14637244.png)
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile is a complex organic compound characterized by the presence of a nitro group, a triphenylphosphine moiety, and a benzonitrile structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile typically involves the reaction of 2-amino-5-nitrobenzonitrile with triphenylphosphine. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or toluene. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-5-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile.
Substitution: Formation of substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Wirkmechanismus
The mechanism by which 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the triphenylphosphine moiety can act as a ligand, forming complexes with metal ions. These interactions can modulate biological pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-nitrobenzonitrile: Shares the nitro and benzonitrile groups but lacks the triphenylphosphine moiety.
Triphenylphosphine: Contains the triphenylphosphine moiety but lacks the nitro and benzonitrile groups.
5-Nitroanthranilonitrile: Similar structure but without the triphenylphosphine moiety.
Uniqueness
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile is unique due to the combination of the nitro group, triphenylphosphine moiety, and benzonitrile structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
55210-55-4 |
|---|---|
Molekularformel |
C25H18N3O2P |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
5-nitro-2-[(triphenyl-λ5-phosphanylidene)amino]benzonitrile |
InChI |
InChI=1S/C25H18N3O2P/c26-19-20-18-21(28(29)30)16-17-25(20)27-31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H |
InChI-Schlüssel |
CWLUOQUITZVMQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)





![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)

![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)


![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)
